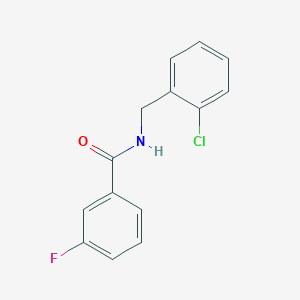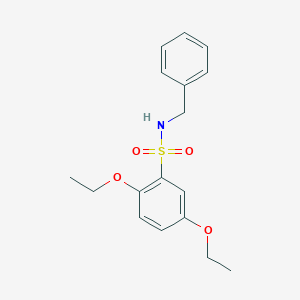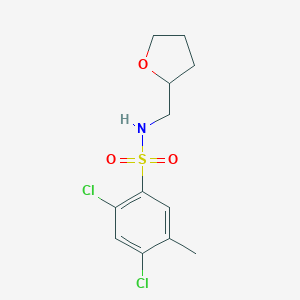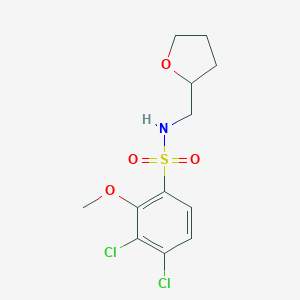![molecular formula C23H32N2O6S2 B497491 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine CAS No. 700852-08-0](/img/structure/B497491.png)
1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine, also known as BMS-204352, is a synthetic compound that belongs to the class of sulfonyl piperazine derivatives. It was first synthesized in the late 1990s and has since been studied for its potential applications in scientific research. BMS-204352 is a potent and selective inhibitor of the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is involved in the conversion of inactive cortisone to active cortisol in the body.
作用机制
1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine works by binding to the active site of the 11β-HSD1 enzyme, preventing it from converting cortisone to cortisol. This leads to a decrease in cortisol levels and an increase in cortisone levels in the body. The exact mechanism of how this affects metabolic disorders is still under investigation, but it is thought to involve the regulation of glucose metabolism, insulin sensitivity, and inflammation.
Biochemical and Physiological Effects:
In animal studies, 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine has been shown to reduce cortisol levels and improve glucose tolerance, insulin sensitivity, and lipid metabolism. It has also been shown to have anti-inflammatory effects and to protect against the development of atherosclerosis. However, the effects of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine in humans are still under investigation, and more clinical trials are needed to determine its safety and efficacy.
实验室实验的优点和局限性
One of the main advantages of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine is its potency and selectivity for the 11β-HSD1 enzyme. This makes it a valuable tool for studying the role of this enzyme in metabolic disorders and for developing new therapies. However, one limitation of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine is its low solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life in the body, which may limit its effectiveness in humans.
未来方向
There are several future directions for the research on 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine. One area of interest is the development of more potent and selective inhibitors of the 11β-HSD1 enzyme, which could lead to the development of new therapies for metabolic disorders. Another area of interest is the investigation of the effects of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine on other physiological processes, such as the immune system and the central nervous system. Finally, more clinical trials are needed to determine the safety and efficacy of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine in humans, and to identify potential side effects or interactions with other drugs.
合成方法
The synthesis of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine involves several steps, starting from the reaction of 2-methylpiperazine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to form the final product. The overall yield of the synthesis is around 20%, and the purity of the compound can be improved by recrystallization.
科学研究应用
1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine has been extensively studied for its potential applications in scientific research, particularly in the field of endocrinology. The compound is a potent and selective inhibitor of the 11β-HSD1 enzyme, which is involved in the regulation of cortisol levels in the body. Elevated levels of cortisol have been linked to various metabolic disorders, such as obesity, diabetes, and cardiovascular disease. Therefore, inhibition of 11β-HSD1 has been proposed as a potential therapeutic strategy for these conditions.
属性
IUPAC Name |
1,4-bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6S2/c1-15-14-24(32(26,27)22-10-8-20(30-6)16(2)18(22)4)12-13-25(15)33(28,29)23-11-9-21(31-7)17(3)19(23)5/h8-11,15H,12-14H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXMPAHCAOTCPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497409.png)

![1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497412.png)

![2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B497414.png)

![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497419.png)
![3-(Aminocarbonyl)-1-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B497423.png)

![4-(Ethoxycarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B497425.png)


![1-[2-(3,4-Dichlorophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B497430.png)